An In-depth Technical Guide to NH2-PEG2-C2-Boc: A Bifunctional Linker for Advanced Drug Development
An In-depth Technical Guide to NH2-PEG2-C2-Boc: A Bifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG2-C2-Boc, systematically named tert-butyl (2-(2-aminoethoxy)ethoxy)ethylcarbamate, is a heterobifunctional linker of significant interest in the fields of targeted protein degradation and antibody-drug conjugates (ADCs). Its architecture, featuring a terminal primary amine and a Boc-protected amine separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers researchers a versatile tool for the synthesis of complex bioconjugates. The PEG portion of the linker enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate, a crucial aspect in drug design.[1][2]
This technical guide provides a comprehensive overview of NH2-PEG2-C2-Boc, including its physicochemical properties, detailed experimental protocols for its application, and visual representations of its role in relevant biological pathways and experimental workflows.
Physicochemical Properties
The physical and chemical characteristics of NH2-PEG2-C2-Boc are summarized in the table below. These properties are essential for designing synthetic routes and understanding the molecule's behavior in various experimental conditions.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₂₄N₂O₄ | [2] |
| Molecular Weight | 248.32 g/mol | [3] |
| CAS Number | 756525-95-8 | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | Typically ≥95% | [4] |
| Solubility | Soluble in DMSO and DMF | [4] |
| Storage Conditions | Pure form: -20°C for up to 3 years; 4°C for up to 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [4] |
Core Applications in Drug Development
NH2-PEG2-C2-Boc serves as a critical building block in two cutting-edge therapeutic modalities: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[3] NH2-PEG2-C2-Boc is an ideal candidate for this linker component. Its bifunctional nature allows for the sequential attachment of the POI ligand and the E3 ligase ligand.
The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.
Caption: PROTAC Mechanism of Action.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that consist of a monoclonal antibody, a cytotoxic payload, and a chemical linker connecting them. The antibody selectively binds to antigens on the surface of cancer cells, delivering the potent payload directly to the tumor site, thereby minimizing systemic toxicity.[5] NH2-PEG2-C2-Boc can be used as a non-cleavable linker in ADCs. In this configuration, the linker and payload remain attached to the antibody after internalization, and degradation of the antibody in the lysosome releases the active drug.
Experimental Protocols
The following protocols provide a general framework for the use of NH2-PEG2-C2-Boc in the synthesis of bioconjugates. It is crucial to note that optimal reaction conditions, including stoichiometry, temperature, and reaction time, may vary depending on the specific substrates and should be determined empirically.
Protocol 1: Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.
Materials:
-
NH2-PEG2-C2-Boc
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting deprotected amine (as a TFA salt) can be used directly or neutralized by dissolving the residue in DCM, washing with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
Protocol 2: Amide Bond Formation with a Carboxylic Acid
The free primary amine of NH2-PEG2-C2-Boc can be readily coupled to a carboxylic acid-containing molecule (e.g., a POI ligand, an E3 ligase ligand, or a cytotoxic payload) using standard peptide coupling reagents. The following is an example of a procedure adapted from a published study utilizing this linker.[6][7]
Materials:
-
NH2-PEG2-C2-Boc (or its deprotected form)
-
Carboxylic acid-containing substrate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid-containing substrate, NH2-PEG2-C2-Boc (1.0-1.2 equivalents), and a base such as TEA (1.3 equivalents) in anhydrous DCM.
-
Add EDC (1.3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction may take several hours to overnight to reach completion.
-
Once the reaction is complete, the mixture can be concentrated and purified by silica gel chromatography to isolate the desired amide product.
The overall synthetic strategy for a PROTAC using NH2-PEG2-C2-Boc is depicted in the workflow diagram below.
Caption: General PROTAC Synthesis Workflow.
Conclusion
NH2-PEG2-C2-Boc is a valuable and versatile chemical tool for researchers in drug discovery and development. Its defined structure, which includes a hydrophilic PEG spacer and orthogonally protected amino groups, facilitates the controlled and sequential synthesis of complex molecules like PROTACs and ADCs. The protocols and diagrams provided in this guide offer a foundational understanding for the application of this linker in creating next-generation targeted therapeutics. As with any chemical synthesis, careful optimization and characterization are paramount to achieving the desired final product with high purity and activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
